molecular formula C17H14F3NO5 B3039305 3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid CAS No. 1008918-81-7

3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid

Cat. No.: B3039305
CAS No.: 1008918-81-7
M. Wt: 369.29 g/mol
InChI Key: CHLKPZFJQNJVPS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid is a complex organic compound that features both phenolic and trifluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the radical trifluoromethylation of carbon-centered intermediates, which is a key step in incorporating the trifluoromethoxy group . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group in the benzoylamino moiety can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the benzoylamino moiety can produce primary amines.

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxyphenyl)-2-[4-(trifluoromethoxy)benzoylamino]propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both phenolic and trifluoromethoxy groups allows for a wide range of chemical transformations and applications, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[4-(trifluoromethoxy)benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5/c18-17(19,20)26-13-7-3-11(4-8-13)15(23)21-14(16(24)25)9-10-1-5-12(22)6-2-10/h1-8,14,22H,9H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLKPZFJQNJVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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